Tiapride N-oxide
Description
Contextualizing Tiapride (B1210277) N-oxide as a Chemical Entity
Tiapride N-oxide is chemically identified as N-[2-(diethylnitroryl)ethyl]-2-methoxy-5-(methylsulfonyl)benzamide. chemsrc.com It is recognized primarily as a metabolite and a degradation product of Tiapride, a substituted benzamide (B126) drug. researchgate.netnih.gov The formation of this compound involves the oxidation of the tertiary amine in the diethylaminoethyl side chain of the parent Tiapride molecule. researchgate.net This transformation results in the addition of an oxygen atom, altering the compound's physicochemical properties.
The molecular formula of this compound is C15H24N2O5S, and it has a molecular weight of approximately 344.43 g/mol . chemsrc.comsigmaaldrich.com It is also documented as an impurity in pharmaceutical preparations of Tiapride, with its presence and quantification being relevant for quality control. researchgate.netresearchgate.netinnovareacademics.in As a reference standard, it is used in laboratory tests as prescribed by pharmacopoeias like the European Pharmacopoeia. sigmaaldrich.com
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H24N2O5S | chemsrc.comsigmaaldrich.com |
| Molecular Weight | 344.43 g/mol | sigmaaldrich.com |
| CAS Number | 63484-11-7 | chemsrc.comsigmaaldrich.com |
| Synonym | N-[2-(diethylnitroryl)ethyl]-2-methoxy-5-(methylsulfonyl)benzamide | chemsrc.com |
Significance in Degradation and Biotransformation Research
The significance of this compound in research is primarily linked to its role as a product of both degradation and biotransformation of Tiapride. In humans, Tiapride is minimally metabolized, with the majority being excreted unchanged. nih.gov However, this compound has been identified as a minor metabolite. nih.gov
Forced degradation studies, which are crucial for assessing the stability of pharmaceutical products, have shown that Tiapride can be oxidized to form this compound under certain conditions. researchgate.net Research has confirmed this compound as a degradation impurity in Tiapride hydrochloride tablets, particularly under oxidative stress conditions. researchgate.netinnovareacademics.in Its identification and quantification are therefore important for stability-indicating analytical methods. researchgate.netinnovareacademics.in
Furthermore, the study of this compound extends to environmental research. It has been detected as a transformation product in wastewater treatment plant effluents, likely formed through the biotransformation of Tiapride. ufz.de
Overview of Research Approaches for Related N-oxides
The study of N-oxide metabolites is a significant area of drug metabolism research. The formation of N-oxides is a major metabolic pathway for many drugs containing tertiary nitrogen atoms, and these metabolites can sometimes be biologically active or unstable. researchgate.nethyphadiscovery.com
A variety of analytical techniques are employed to identify and quantify N-oxides:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and selective method for the quantification of N-oxide metabolites in biological matrices like plasma. researchgate.netnih.gov It is particularly useful for distinguishing N-oxides from hydroxylated metabolites. researchgate.net LC-MS analysis has been specifically used to confirm the identity of this compound as a degradation product. researchgate.netinnovareacademics.in
High-Performance Liquid Chromatography (HPLC) : HPLC methods, often coupled with UV or photodiode array detectors, are widely used for the separation and determination of drugs and their impurities, including N-oxides. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used for the structural elucidation of metabolites. The introduction of an oxygen atom in an N-oxide leads to a characteristic downfield shift of neighboring protons and carbons in the 1H and 13C NMR spectra. acs.org
Thin-Layer Chromatography (TLC) : TLC can be used to monitor the progress of oxidation reactions that form N-oxides. acs.org A high-performance TLC (HPTLC) method has been developed for the separation of Tiapride and its impurities, including the N-oxide. researchgate.net
Capillary Electrophoresis (CE) : CE has been applied for the separation of Tiapride and its impurities. researchgate.net
Research into N-oxides often involves addressing their potential instability, as they can revert to the parent drug. researchgate.nethyphadiscovery.com This requires careful sample handling and the development of robust analytical methods that prevent or account for such conversions during sample processing. altasciences.com
Analytical Methods for N-oxide Research
| Technique | Application in N-oxide Research | Source |
|---|---|---|
| LC-MS/MS | Quantification in biological fluids; distinguishing from hydroxylated metabolites. | researchgate.netresearchgate.net |
| HPLC | Separation and determination of N-oxide impurities. | researchgate.net |
| NMR Spectroscopy | Structural confirmation and elucidation. | acs.org |
| TLC/HPTLC | Monitoring reactions and separation of impurities. | researchgate.netacs.org |
| Capillary Electrophoresis | Separation of parent drug from N-oxide impurities. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-[(2-methoxy-5-methylsulfonylbenzoyl)amino]ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-5-17(19,6-2)10-9-16-15(18)13-11-12(23(4,20)21)7-8-14(13)22-3/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQARYRCDMYLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016162 | |
| Record name | Tiapride-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63484-11-7 | |
| Record name | Benzamide, N-(2-(diethylamino)ethyl)-2-methoxy-5-(methylsulfonyl)-, N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063484117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiapride-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXY-5-(METHYLSULFONYL)-, N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ETC8SBH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Preparative Methodologies of Tiapride N Oxide
Direct Oxidation Routes from Tiapride (B1210277)
The most straightforward and documented method for preparing Tiapride N-oxide is the direct oxidation of Tiapride. wikipedia.org This transformation involves the conversion of the tertiary amine nitrogen atom to a coordinate covalent bond with an oxygen atom. The reaction is a classic example of amine oxidation, a fundamental process in organic synthesis. acs.org
The synthesis of amine oxides from tertiary amines is accomplished using electrophilic oxidizing agents that can deliver an oxygen atom to the nucleophilic nitrogen. nih.gov While the specific agent used for this compound in preparative scales is not detailed exhaustively in the literature, the conversion is typically achieved with well-established oxidants known for their efficacy in N-oxidation reactions. These agents are preferred for their ability to selectively oxidize amines in the presence of other functional groups. nih.gov
Commonly employed electrophilic oxidation agents include:
Hydrogen Peroxide (H₂O₂) : A cost-effective and environmentally benign reagent, H₂O₂ is widely used for N-oxide synthesis. acs.org Its primary byproduct is water, making it an attractive choice for green chemistry applications.
Peroxyacids (Peracids) : Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for the oxidation of tertiary amines. nih.gov They are known for their high chemoselectivity and ability to function under mild conditions.
Caro's Acid (Peroxymonosulfuric Acid) : This is another powerful oxidizing agent that can be used for the synthesis of N-oxides. acs.org
Urea-Hydrogen Peroxide (UHP) : This stable, solid adduct of urea and hydrogen peroxide serves as a convenient and safe source of H₂O₂ for oxidation reactions.
The choice of oxidant depends on factors such as the scale of the reaction, the presence of other sensitive functional groups in the molecule, and desired reaction kinetics.
Table 1: Common Electrophilic Agents for N-Oxidation
| Oxidizing Agent | Formula | Key Characteristics |
|---|---|---|
| Hydrogen Peroxide | H₂O₂ | Cost-effective, produces water as a byproduct. |
| m-Chloroperoxybenzoic acid | m-CPBA | High selectivity, effective under mild conditions. |
| Urea-Hydrogen Peroxide | UHP | Stable, solid, and safe source of hydrogen peroxide. |
| Potassium Peroxymonosulfate | KHSO₅ | A component of Oxone, effective oxidant. nih.gov |
The oxidation of Tiapride to its N-oxide is reported to occur under "relatively drastic conditions," suggesting that the tertiary amine in Tiapride is somewhat sterically hindered or electronically deactivated, requiring more forcing conditions than simple aliphatic amines. wikipedia.orgresearchgate.net
Optimization of this synthesis involves manipulating several key parameters to maximize the yield and purity of this compound while minimizing the formation of byproducts.
Temperature : The reaction may require elevated temperatures to proceed at a reasonable rate. Careful control is necessary to prevent thermal decomposition of the product, as amine oxides can be susceptible to rearrangements at high temperatures. rug.nl
Solvent : The choice of solvent is critical for ensuring the solubility of both the starting material (Tiapride) and the oxidizing agent. Protic solvents like alcohols or acetic acid are often used.
Stoichiometry : The molar ratio of the oxidizing agent to Tiapride must be carefully controlled. An insufficient amount will lead to incomplete conversion, while a large excess can result in over-oxidation or other side reactions.
Reaction Time : The progress of the reaction should be monitored using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time for quenching the reaction.
Quenching : After the reaction is complete, any remaining oxidant is typically quenched by adding a reducing agent, such as sodium thiosulfate (B1220275) or sodium sulfite, to prevent further reactions during workup and purification. rug.nl
Derivatization Strategies for Structural Analogs
While direct synthesis of this compound from Tiapride is the primary focus, the N-oxide functional group itself serves as a handle for further chemical modification to produce structural analogs. A key derivatization strategy for tertiary amine N-oxides is the Polonovski reaction . wikipedia.orgnih.gov
This reaction transforms a tertiary N-oxide into an iminium ion intermediate, which can then be converted into other functional groups. nih.gov
Classical Polonovski Reaction : In its original form, the reaction involves treating the N-oxide with an activating agent like acetic anhydride or acetyl chloride. wikipedia.org This typically results in the cleavage of one of the N-alkyl groups, yielding an N-acetylated secondary amine and an aldehyde. In the case of this compound, this would lead to the N-deethylated analog, which could be a valuable intermediate for synthesizing other derivatives.
Modified (Non-classical) Polonovski Reaction : Variations of this reaction use other activating agents, such as iron(II) salts (e.g., FeSO₄). This modified approach is often used to achieve N-dealkylation under different conditions and can be an effective method for producing the corresponding secondary amine from the tertiary amine N-oxide.
The secondary amine generated via the Polonovski reaction is a versatile precursor for creating a library of structural analogs through subsequent N-alkylation or N-acylation reactions, allowing for exploration of the structure-activity relationship of Tiapride-related compounds.
Purification and Isolation Techniques in Synthesis
The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. The primary challenge is separating the polar N-oxide product from the less polar starting material, Tiapride, and any reaction byproducts. nih.gov Chromatographic methods are well-suited for this purpose.
High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC has been successfully employed for the separation of Tiapride from its degradation products, including this compound (referred to as impurity VIII in some studies). wikipedia.orgresearchgate.net A typical mobile phase for this separation on silica (B1680970) gel plates consists of a mixture of methylene chloride, methanol (B129727), and concentrated ammonia. wikipedia.orgresearchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is another powerful technique used for the analysis and purification of Tiapride and its related substances. organicreactions.org This method is stability-indicating and can effectively resolve this compound from the parent drug and other impurities. organicreactions.org
Column Chromatography : For preparative scale synthesis, column chromatography using silica gel is a standard method for isolating polar compounds like N-oxides. The polarity difference between Tiapride and this compound allows for their separation with an appropriate solvent gradient system.
Following chromatographic purification, the isolated product is characterized using various spectroscopic methods, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and purity. nih.govnih.gov
Table 2: Purification and Analytical Techniques for this compound
| Technique | Abbreviation | Application in Synthesis |
|---|---|---|
| High-Performance Thin-Layer Chromatography | HPTLC | Separation and quantification of this compound from impurities. wikipedia.orgresearchgate.net |
| Reverse-Phase High-Performance Liquid Chromatography | RP-HPLC | Stability-indicating analysis and quality control. organicreactions.org |
| Column Chromatography | - | Preparative isolation and purification of the final product. |
| Mass Spectrometry | MS | Structural confirmation and molecular weight determination. nih.gov |
Formation Pathways and Mechanistic Investigations of Tiapride N Oxide
Chemical Degradation Pathways
The chemical stability of Tiapride (B1210277) can be compromised under certain environmental conditions, leading to the formation of degradation products, including Tiapride N-oxide. These pathways are typically investigated through forced degradation studies, which subject the drug to extreme conditions to predict its long-term stability.
Tiapride has been shown to be susceptible to oxidation, which can result in the formation of this compound. researchgate.nettandfonline.com This transformation occurs when the tertiary amine nitrogen of the diethylaminoethyl side chain is oxidized. Forced degradation studies have confirmed that this compound is a significant degradation product under specific oxidative conditions. researchgate.netinnovareacademics.in
In laboratory settings, this is often simulated using strong oxidizing agents. For instance, studies have employed 30% hydrogen peroxide (H₂O₂) at elevated temperatures (e.g., 80°C) for extended periods (e.g., 72 hours) to induce and study this oxidative degradation. researchgate.netresearchgate.net The identity of the resulting this compound is then confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.netinnovareacademics.in
Table 1: Forced Degradation Conditions Leading to this compound Formation
| Stress Condition | Stress Agent | Temperature | Duration | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Oxidation | 30% Hydrogen Peroxide (H₂O₂) | 80°C | 72 hours | Formation of this compound confirmed | researchgate.net, researchgate.net |
While oxidative stress is a direct pathway to N-oxide formation, the influence of hydrolysis (acidic and basic conditions) and thermal stress appears to lead primarily to other degradation products. Tiapride is generally a very stable substance, but forced degradation under acidic conditions (e.g., 1 M HCl at 80°C) typically results in the hydrolysis of the amide bond. nih.gov This cleavage yields two main impurities: 2-methoxy-5-(methylsulfonyl)benzoic acid and 2-diethylaminoethylamine. nih.gov
Similarly, basic hydrolysis can also lead to the cleavage of the amide bond. nih.gov Thermal degradation studies conducted at high temperatures (e.g., 105°C) have not been reported to produce significant quantities of this compound, suggesting that heat alone is not a primary driver for its formation compared to other degradation pathways. researchgate.net Therefore, hydrolytic and thermal stress contribute more to the formation of other impurities rather than this compound.
As a direct consequence of its formation under oxidative conditions, this compound is recognized as a significant degradation impurity in pharmaceutical stability and quality control studies. researchgate.netinnovareacademics.in Its presence must be monitored in pharmaceutical formulations to ensure the product's quality and purity. Both the European Pharmacopoeia and British Pharmacopoeia list this compound as a potential impurity of Tiapride. researchgate.netinnovareacademics.in Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), have been specifically developed and validated to separate and quantify Tiapride from its degradation products, including this compound, to ensure that its levels remain within acceptable limits. researchgate.nettandfonline.comresearchgate.netinnovareacademics.in
Enzymatic Biotransformation Mechanisms
In biological systems, the formation of this compound is a result of metabolic processes. While Tiapride is minimally metabolized in humans, with approximately 70% of the drug excreted unchanged in the urine, a small fraction undergoes biotransformation to produce metabolites, including this compound. drugbank.comresearchgate.netnih.gov This N-oxidation is catalyzed by specific enzyme systems in the body.
The Cytochrome P450 (CYP450) superfamily of enzymes is a major contributor to the metabolism of a vast number of drugs. nih.govnih.gov While most atypical antipsychotics undergo extensive metabolism via CYP450 enzymes, Tiapride is considered an exception, as it is largely excreted without being metabolized. muni.cz Some literature suggests minor involvement of CYP2D6 in Tiapride metabolism. medtigo.com However, the consensus in pharmacological literature indicates that CYP-catalyzed metabolism of Tiapride is minimal. drugbank.comnih.govnih.gov The formation of this compound in humans has been detected, but it represents only a minor metabolic pathway, and its direct and significant attribution to a specific CYP450 isozyme is not firmly established. researchgate.netnih.gov
The Flavin-Containing Monooxygenase (FMO) system is another crucial family of Phase I metabolic enzymes responsible for the oxygenation of xenobiotics, particularly those containing a nucleophilic nitrogen, sulfur, or phosphorus atom. nih.govplos.org The FMOs' catalytic mechanism involves the oxidation of soft nucleophiles, making them prime candidates for the N-oxidation of drugs with tertiary amine structures like Tiapride. nih.govplos.org
Given that Tiapride contains a tertiary amine group susceptible to N-oxidation and that this compound is a known human metabolite, it is mechanistically plausible that FMO enzymes contribute to this biotransformation. drugbank.comresearchgate.netnih.gov FMOs, particularly FMO1 and FMO3 found in the human kidney and liver respectively, are well-known to catalyze such reactions. plos.orgcore.ac.uk While direct studies conclusively linking FMOs to Tiapride metabolism are limited, their established role in N-oxidation of similar chemical structures strongly suggests their involvement in the formation of this compound in vivo. nih.govresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Tiapride |
| This compound |
| N-(2-diethylaminoethyl)-2-methoxy-5-methylsulphonylbenzamide-N⁰-oxide |
| Hydrogen peroxide |
| 2-methoxy-5-(methylsulfonyl)benzoic acid |
| 2-diethylaminoethylamine |
In Vitro Microsomal Studies for N-oxide Formation
In vitro studies using liver microsomes are a cornerstone for elucidating the metabolic fate of xenobiotics. These preparations contain a high concentration of drug-metabolizing enzymes, particularly those from the Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) superfamilies, which are primarily responsible for Phase I metabolic reactions.
Investigations into the metabolism of tiapride using human liver microsomes (HLMs) have revealed the formation of its metabolites. While some studies have focused on N-dealkylation, leading to the formation of N-desethyl tiapride, the generation of this compound is a recognized metabolic route. researchgate.net The N-oxidation of tertiary amines like tiapride is predominantly catalyzed by the Flavin-containing monooxygenase (FMO) system. ucl.ac.uknih.gov
FMOs, particularly FMO3 which is the most abundant isoform in the adult human liver, are NADPH-dependent enzymes that catalyze the oxygenation of soft nucleophiles, such as the nitrogen atom in the tertiary amine moiety of tiapride. ucl.ac.ukhyphadiscovery.com The reaction involves the transfer of an oxygen atom from a hydroperoxyflavin intermediate within the enzyme's active site directly to the nitrogen atom of the substrate, resulting in the formation of the N-oxide. nih.gov This pathway is distinct from the CYP-mediated metabolism, which for tertiary amines often results in N-dealkylation. ucl.ac.uk The use of recombinant human FMO enzymes, particularly FMO3, has been established as a method to produce N-oxide metabolites of various drugs for research and analytical purposes. hyphadiscovery.com
It has been noted that in vitro studies with HLMs can sometimes show conflicting results regarding the primary metabolite of a drug. This can be due to the specific experimental conditions, such as pH and the presence of inhibitors, which can favor either CYP or FMO activity. For instance, studies designed to investigate CYP-mediated metabolism might not be optimized for detecting FMO activity, leading to an underestimation of N-oxide formation.
Table 1: Key Enzymes in the Hepatic Metabolism of Tertiary Amines
| Enzyme Family | Primary Metabolic Reaction | Resulting Metabolite of Tiapride (Predicted) |
| Cytochrome P450 (CYP) | N-dealkylation | N-desethyl tiapride |
| Flavin-containing Monooxygenase (FMO) | N-oxidation | This compound |
Studies utilizing rat liver microsomes have also been employed to understand the metabolism of tiapride. Similar to human systems, rat liver microsomes possess both CYP and FMO enzymes. Research has shown that FMO enzymes are active in rat liver microsomes and are capable of catalyzing oxidation reactions. capes.gov.br In studies with other benzamide (B126) derivatives, rat liver microsomes have been shown to produce N-oxide metabolites. nih.gov
However, it is important to note that there can be significant species differences in drug metabolism. For example, the relative expression and activity of different CYP and FMO isoforms can vary between humans and rats, potentially leading to different metabolite profiles or ratios. One study specifically mentioned that in xenobiochemical experiments, only N-desethyl tiapride was identified as the metabolite in both rat and human liver microsomal fractions, which highlights the potential for varied results depending on the experimental setup and analytical sensitivity. researchgate.net
Microbial Biotransformation for N-oxide Production
The gut microbiota represents a vast and complex ecosystem capable of a wide array of metabolic transformations of drugs and other xenobiotics. While direct evidence for the microbial production of this compound is not extensively documented, the metabolic capabilities of gut microorganisms suggest it as a plausible pathway.
Microorganisms, including bacteria and fungi, are known to produce N-oxide compounds from various heterocyclic aromatic precursors. google.com The gut microbiome can influence the metabolism of several drugs, including other antipsychotics. For example, amisulpride (B195569), a benzamide structurally related to tiapride, has been shown to be affected by gut microbiota. nih.gov
Furthermore, studies on the fate of similar compounds in wastewater treatment have shown that N-oxides of the benzamide antipsychotic sulpiride (B1682569) can be formed during ozonation and are subsequently resistant to biodegradation by activated sludge, indicating their stability in microbial environments. researchgate.net This suggests that if this compound were formed by gut microbes, it might persist and be absorbed. The bidirectional interaction between drugs and the gut microbiome is an area of active research, with evidence showing that microbes can enzymatically alter drug structures, affecting their bioavailability and activity. bmj.com Given that benzamide structures are known to be present in and metabolized by living organisms ranging from bacteria to humans, the potential for microbial N-oxidation of tiapride remains a subject for further investigation. hmdb.ca
Advanced Analytical Methodologies for Tiapride N Oxide Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Tiapride (B1210277) N-oxide from its parent compound and other related substances. Various high-performance techniques have been developed to achieve efficient separation and quantification.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC stands out as a primary tool for the analysis of Tiapride and its derivatives due to its high resolution, sensitivity, and versatility. researchgate.net Both reversed-phase and hydrophilic interaction modes are utilized, depending on the analytical requirements.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted, stability-indicating method for the quantitative estimation of impurities in Tiapride drug products, including Tiapride N-oxide. innovareacademics.ineuropub.co.uk This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. creative-biostructure.com
Forced degradation studies have demonstrated that RP-HPLC methods can effectively separate Tiapride from its degradation products, with this compound being a confirmed degradation impurity identified through subsequent liquid chromatography-mass spectrometry (LC-MS) analysis. innovareacademics.inresearchgate.netresearchgate.net These methods are crucial for quality control and stability testing of pharmaceutical formulations as per regulatory guidelines. innovareacademics.inresearchgate.net
A specific RP-HPLC method developed for estimating related substances in Tiapride Hydrochloride tablets utilizes a C8 column with a gradient mobile phase and UV detection. innovareacademics.in The method proved to be specific, accurate, and robust for quantifying impurities. innovareacademics.inresearchgate.net
Table 1: Exemplary RP-HPLC Method Parameters for Tiapride Impurity Profiling
| Parameter | Condition |
|---|---|
| Stationary Phase | Inertsil C8 (250 × 4.6) mm, 5µ |
| Mobile Phase | Gradient mixture of 0.05 mM aqueous Potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (with octanesulfonate, pH 2.7) : Acetonitrile (B52724) : Methanol (B129727) |
| Flow Rate | 1.5 ml/min |
| Detection | UV at 240 nm |
| Limit of Detection (LOD) | 0.063 µg/ml |
| Limit of Quantification (LOQ) | 0.125 µg/ml |
Data sourced from a study on related substances in tablet formulations. innovareacademics.inresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating highly polar compounds that show limited retention in RP-HPLC. thermofisher.com This makes it well-suited for the analysis of Tiapride and its polar metabolites in biological matrices. researchgate.netnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, facilitating the retention of polar analytes. thermofisher.com
A rapid and sensitive HILIC-tandem mass spectrometry (HILIC-MS/MS) method has been developed for the determination of the parent compound, tiapride, in human plasma. nih.gov While this study focused on tiapride, the methodology is directly applicable to its polar N-oxide metabolite. The use of HILIC coupled with MS provides high selectivity and sensitivity, which is essential for bioanalytical applications. researchgate.netnih.gov
Table 2: HILIC Method Parameters for Tiapride Analysis in Human Plasma
| Parameter | Condition |
|---|---|
| Stationary Phase | Atlantis HILIC Silica (B1680970) column |
| Mobile Phase | Acetonitrile-Ammonium formate (B1220265) (190 mM, pH 3.0) (94:6, v/v) |
| Detection | Electrospray ionization tandem mass spectrometry (ESI-MS/MS) |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL (for Tiapride) |
These conditions were established for the parent compound, Tiapride, and are indicative of the approach for its polar metabolites. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, sensitive, and high-throughput method for the separation and determination of Tiapride Hydrochloride and its degradation products, including this compound (identified as impurity VIII in some studies). researchgate.net The technique is performed on HPTLC plates precoated with silica gel, and detection is typically carried out using a UV scanner. researchgate.netscholarsresearchlibrary.com This method is valuable for purity testing and quality control of pharmaceuticals. researchgate.net
Table 3: HPTLC System Parameters for Separation of Tiapride and its Impurities
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC plates, silica gel 60 F254 |
| Mobile Phase | Methylene chloride-methanol-concentrated ammonia, 9:1.6:0.1 (v/v) |
| Detection | Densitometric scanning at 240 nm |
| Impurity Identified | This compound (Impurity VIII) |
Data sourced from a study on the determination of Tiapride and its impurities in pharmaceuticals. researchgate.net
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that has been applied to the analysis of Tiapride Hydrochloride and its related impurities. researchgate.netresearchgate.net CZE separates ions based on their electrophoretic mobility in an applied electric field. A simple and rapid CZE method using a fused-silica capillary and a sodium tetraborate (B1243019) buffer achieved successful separation of Tiapride from its synthetic impurities in under three minutes. researchgate.net This demonstrates the potential of CZE for the rapid quality control analysis of Tiapride and its related substances, such as this compound. researchgate.net
Table 4: CZE Method Parameters for Tiapride and Impurity Separation
| Parameter | Condition |
|---|---|
| Capillary | Fused silica |
| Running Buffer | 10mM Sodium tetraborate (pH 8.0) |
| Detection | Photodiode array (PDA) at 218 nm |
| Analysis Time | < 3 minutes |
| LOD (for Tiapride HCl) | 2.7 µg/mL |
| LOQ (for Tiapride HCl) | 9.0 µg/mL |
Data from a validated CZE method for Tiapride Hydrochloride and its related impurities. researchgate.net
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and sensitive quantification of this compound. innovareacademics.inresearchgate.net In forced degradation studies of Tiapride, LC-MS analysis has been the key technique to confirm the identity of this compound as one of the resulting degradation impurities. innovareacademics.inresearchgate.net
The coupling of HILIC with tandem mass spectrometry (HILIC-MS/MS) is particularly powerful for analyzing this compound in complex biological samples like plasma. nih.gov The MS/MS system operates in the multiple-reaction-monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, allowing for quantification at very low levels. nih.gov This approach is vital for pharmacokinetic and metabolism studies where metabolite concentrations are often minimal. drugbank.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of this compound. researchgate.netinnovareacademics.inresearchgate.net This powerful hybrid technique allows for the physical separation of the N-oxide from its parent compound, Tiapride, and other related substances, followed by its unequivocal identification and quantification based on its mass-to-charge ratio. Reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been specifically developed and validated for the estimation of Tiapride-related substances, including this compound, confirming it as a degradation impurity. researchgate.netinnovareacademics.inresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) has also been utilized, offering an alternative separation mechanism particularly suited for polar compounds like N-oxides. researchgate.netnih.govkoreascience.kr
Molecular and Chromatographic Data for this compound
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | N,N-diethyl-2-((2-methoxy-5-methylsulfonylbenzoyl)amino)ethanamine oxide | biomol.com |
| CAS Number | 63484-11-7 | biomol.comguidechem.comschd-shimadzu.com |
| Molecular Formula | C₁₅H₂₄N₂O₅S | biomol.comschd-shimadzu.com |
| Molecular Weight | 344.43 g/mol | biomol.comschd-shimadzu.com |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of this compound. Following ionization, the precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. nih.gov This product ion spectrum serves as a fingerprint, allowing for the differentiation from isomeric compounds and providing conclusive structural evidence. While specific fragmentation pathways for this compound are detailed in specialized research, the general approach involves comparing the fragmentation of the suspected N-oxide with that of the parent drug, Tiapride. This comparative analysis helps in identifying characteristic neutral losses and fragment ions that confirm the presence of the N-oxide moiety. LC-MS/MS methods are routinely used for the determination of Tiapride and its metabolites in various biological matrices. researchgate.netnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides an additional layer of certainty in the identification of this compound by measuring the mass of the ion with very high accuracy. iu.eduacs.org This allows for the determination of the elemental composition of the molecule, significantly narrowing down the potential candidates for an observed mass. For this compound (C₁₅H₂₄N₂O₅S), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 345.1488. biomol.com HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, can measure this mass with low parts-per-million (ppm) error, providing strong evidence for the compound's identity and distinguishing it from other compounds with the same nominal mass. biomol.comacs.orgacs.org
Mass Spectrometry Data for this compound
| Parameter | Value | Ionization Mode | Source |
|---|---|---|---|
| Precursor Ion | [M+H]⁺ | Positive | biomol.com |
| Theoretical m/z | 345.2 | Positive | biomol.com |
Electrospray Ionization (ESI) Applications
Electrospray ionization (ESI) is the most common ionization source used for the analysis of this compound by LC-MS. nih.govnih.govkoreascience.kr ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, allowing them to be transferred from the liquid phase to the gas phase as intact, charged ions. In the positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺. biomol.com The efficiency of ESI makes it a sensitive choice for detecting the low concentrations of this compound often found in metabolism or degradation studies. nih.govresearchgate.netdrugbank.com
Gas Chromatography-Mass Spectrometry (GC-MS)
While gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, its direct application to this compound is limited. N-oxides are polar and often thermally unstable, tending to degrade at the high temperatures required for GC analysis. Tiapride itself has been analyzed by GC, but this is less feasible for its N-oxide derivative. nih.govresearchgate.net To make the compound amenable to GC-MS, a derivatization step would likely be required to reduce its polarity and increase its volatility and thermal stability. However, LC-MS is generally the preferred and more direct method for the analysis of such compounds.
Spectroscopic Characterization Methods
Alongside mass spectrometry, spectroscopic methods are vital for the complete structural confirmation of this compound, particularly when the pure substance is isolated.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules, including this compound. biomol.com
¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom in the structure of this compound gives a distinct signal. The chemical shifts of the carbon atoms adjacent to the oxidized nitrogen are particularly diagnostic, as they experience a change in their electronic environment compared to the parent compound. chemicalbook.comresearchgate.netresearchgate.net
Reference standards of this compound are available, and their certificates of analysis include confirmation of structure via NMR, ensuring the accuracy of quantification in analytical studies. biomol.comschd-shimadzu.comguidechem.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for the structural characterization of this compound, providing insights into its functional groups. The formation of the N-oxide group introduces characteristic vibrations in the IR spectrum that are absent in the parent drug, tiapride. The most significant of these is the N-O stretching vibration. For tertiary amine N-oxides, this band is a key diagnostic marker. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Densitometry
Ultraviolet-Visible (UV-Vis) spectrophotometry and densitometry are widely used for the quantitative analysis of pharmaceutical compounds. While UV-Vis spectrophotometric methods have been developed for the determination of tiapride hydrochloride, specific data for the direct quantification of this compound in solution using this technique are less common. researchgate.netlboro.ac.ukresearchgate.netresearchgate.net However, these techniques, particularly when coupled with chromatographic separation, are instrumental in the analysis of this compound.
Densitometry, combined with High-Performance Thin-Layer Chromatography (HPTLC), has been successfully employed for the quantification of this compound (referred to as impurity VIII in some studies). capes.gov.br In one such method, after separation on silica gel HPTLC plates, the detection and quantification were performed at a wavelength of 240 nm. capes.gov.br This wavelength was selected after recording the in-situ UV spectra of tiapride hydrochloride and its impurities, indicating that this compound has significant absorbance in this region of the UV spectrum. capes.gov.br
The application of densitometry in HPTLC offers a simple, rapid, and cost-effective approach for the routine quality control of tiapride, allowing for the simultaneous determination of the active pharmaceutical ingredient and its impurities, including the N-oxide.
Electrochemical and Voltammetric Analytical Approaches
Electrochemical methods, including voltammetry and polarography, offer sensitive and selective means for the analysis of electroactive compounds. While the electrochemical behavior of tiapride hydrochloride has been investigated, with studies detailing its differential pulse anodic voltammetric determination at carbon paste electrodes, specific research on the direct electrochemical analysis of this compound is not extensively documented. mdpi.com
However, the general electrochemical properties of tertiary amine N-oxides suggest that they are amenable to electrochemical analysis, typically through reduction. Electrochemical reduction studies on various N-oxides, such as those of alkaloids and pyridine (B92270) derivatives, have shown that the N-oxide group can be reduced back to the parent tertiary amine. nih.govmdpi.com This reduction is often a two-electron process and can be observed using techniques like voltammetry at mercury-based electrodes. nih.govmdpi.com
The potential for the electrochemical reduction of the N-O bond in this compound presents a viable analytical pathway. A voltammetric method, likely involving a cathodic scan, could be developed to quantify this compound by measuring the current associated with its reduction. The specificity of such a method would depend on the reduction potentials of other components in the sample matrix. Given the established electrochemical activity of the parent compound, careful optimization of experimental conditions, such as pH and electrode material, would be necessary to achieve selective determination of this compound.
Method Validation Parameters for N-oxide Analysis
The validation of analytical methods is crucial to ensure their reliability for the intended purpose. For the analysis of this compound, typically as a related substance or impurity in tiapride drug products, method validation is performed according to the guidelines of the International Council for Harmonisation (ICH). acs.org The key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, robustness, and specificity.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity demonstrates the direct proportionality of the analytical signal to the concentration of the analyte over a specified range. For the analysis of this compound as an impurity, this is typically assessed at concentrations ranging from the LOQ to around 120-150% of the specification limit for that impurity. The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
| Analytical Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Correlation Coefficient (r²) | Reference |
| RP-HPLC | 0.125 - 1200 | 0.063 | 0.125 | Not Specified | acs.org |
| HPTLC-Densitometry | 0.02 - 0.1 (for impurities) | Not Specified | 0.1 - 0.2 (%) | ≥ 0.997 | capes.gov.br |
Table 1: Linearity, LOD, and LOQ data for this compound analysis.
Accuracy, Precision, and Robustness
Accuracy refers to the closeness of the measured value to the true value and is often assessed by recovery studies, where a known amount of this compound is spiked into a sample matrix. Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day, different analysts or equipment), and reproducibility (between laboratories). Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Parameter | Method | Specification/Result | Reference |
| Accuracy (Recovery) | HPTLC-Densitometry | 95.08% - 100.39% | capes.gov.br |
| Precision (RSD) | RP-HPLC | Not explicitly detailed for N-oxide | acs.org |
| Robustness | RP-HPLC | Method is robust | acs.org |
| Robustness | HPTLC-Densitometry | Method is robust | capes.gov.br |
Table 2: Accuracy, Precision, and Robustness findings for this compound analysis.
Specificity in Complex Matrices
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound analysis, this is crucial to ensure that the signal measured is solely from the N-oxide and not from tiapride or other related substances.
For chromatographic methods like HPLC and HPTLC, specificity is demonstrated by the separation of the this compound peak from other components. acs.orgcapes.gov.br Forced degradation studies are often performed, where the drug product is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to resolve the this compound peak from all other peaks generated under these conditions. The use of a photodiode array (PDA) detector in HPLC can further aid in assessing peak purity, thus confirming the specificity of the method. capes.gov.br
Computational and Theoretical Investigations of Tiapride N Oxide
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies offer valuable insights into the conformational dynamics and interaction patterns of Tiapride (B1210277) N-oxide. While specific molecular dynamics simulations for Tiapride N-oxide are not extensively documented in the available literature, studies on the parent compound, tiapride, provide a foundational understanding. Computational analyses of tiapride have identified two primary conformers: an extended conformation, where the diethylaminoethyl side chain is linear to minimize steric hindrance, and a folded conformation, where this side chain bends towards the benzamide (B126) ring. These conformations are crucial in understanding receptor binding and biological activity.
Molecular dynamics simulations of related amine oxides, such as trimethylamine-N-oxide (TMAO), have been used to investigate their hydration properties and effects on biomolecules. rsc.orgrsc.org These studies reveal how such compounds interact with water and can stabilize protein structures, a concept that could be extrapolated to understand the behavior of this compound in biological systems. rsc.orgnih.gov For instance, simulations have shown that TMAO can slightly accumulate at polymer-water interfaces, influencing hydrophobic collapse, a key process in protein folding. nih.gov Similar computational approaches could elucidate the conformational landscape and intermolecular interactions of this compound.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like this compound. DFT methods are widely used to predict molecular structures, vibrational frequencies, and various chemical parameters. researchgate.netnih.gov
Electronic Structure and Reactivity Predictions
DFT calculations can determine key electronic structure parameters that are crucial for predicting chemical reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. umc.edu.dzresearchgate.net
For related compounds, DFT has been used to identify reactive sites. For example, in phenothiazine (B1677639) derivatives, electrostatic potential plots generated through DFT can highlight regions susceptible to nucleophilic or electrophilic attacks. researchgate.net Similar analyses for this compound would likely indicate that the N-oxide moiety and the regions around the electronegative oxygen and nitrogen atoms are potential sites for chemical interactions. umc.edu.dz The distribution of Mulliken charges, another output of DFT calculations, can further pinpoint the atoms that are most likely to participate in forming chemical bonds by donating or accepting electrons. umc.edu.dz
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability of a molecule to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability of a molecule to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |
| Chemical Potential | µ | Describes the tendency of electrons to escape from a system. cumhuriyet.edu.tr |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. cumhuriyet.edu.tr |
Bond Dissociation Enthalpies and Stability Analysis
Bond Dissociation Enthalpy (BDE) is a critical parameter for understanding the stability of a chemical bond and predicting its likelihood of breaking during a chemical reaction. nsf.gov The BDE of the N-O bond in this compound is a key determinant of its stability and potential transformation pathways.
Table 2: Representative N-O Bond Dissociation Enthalpies
| Compound | Method | BDE (kcal/mol) |
|---|---|---|
| Pyridine-N-oxide | Experimental | 63.3 ± 0.5 nsf.gov |
| Trimethylamine-N-oxide | Theoretical (Best Estimate) | 56.7 ± 0.9 nsf.gov |
| Triethylamine-N-oxide | Theoretical (Best Estimate) | 59.0 ± 0.8 nsf.gov |
Prediction of Transformation Pathways and Chemical Reactivity
This compound is a known metabolite of tiapride, formed through oxidation. nih.govdrugbank.com This transformation is a phase I metabolic reaction, which can also occur in environmental systems through processes like photolysis or advanced oxidation processes. mdpi.com The formation of this compound from tiapride involves the oxidation of the tertiary amine in the diethylaminoethyl side chain. researchgate.net
Computational methods can predict the likely transformation pathways of this compound. Based on the principles of chemical reactivity, the N-oxide functional group can participate in various reactions. For example, N-oxides can be reduced back to the corresponding tertiary amine. They can also undergo rearrangements or further oxidation under specific conditions.
Studies on the degradation of the parent compound, tiapride, have shown that it can undergo photolytic and photocatalytic degradation, leading to the formation of several by-products. researchgate.net These processes often involve reactions such as hydroxylation and cleavage of the methylsulfonyl-aromatic ring. researchgate.net It is plausible that this compound could undergo similar degradation pathways, influenced by factors like pH and the presence of reactive species. rsc.org
Spectroscopic Property Simulations
Theoretical calculations can simulate various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions. DFT calculations are commonly used to predict vibrational spectra (Infrared and Raman). nih.gov
For example, a study on 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide used DFT with the B3LYP/6-311G(d,p) method to calculate its optimized molecular structure and vibrational frequencies, which showed good agreement with experimental results. nih.gov Such an approach for this compound would allow for the assignment of its characteristic vibrational modes.
Furthermore, simulations can predict UV-Vis absorption spectra by calculating the electronic transitions between molecular orbitals. researchgate.net This can help in interpreting experimental UV spectra and understanding the electronic nature of the molecule. While a specific validated UV method for this compound is not detailed, the parent compound tiapride is detected at 235 nm in methanol (B129727).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
